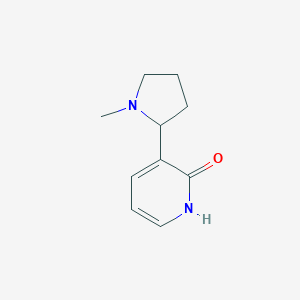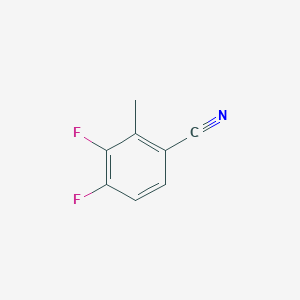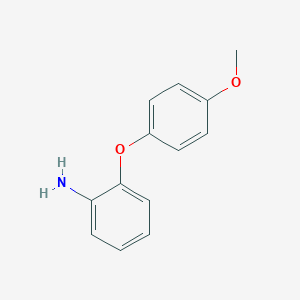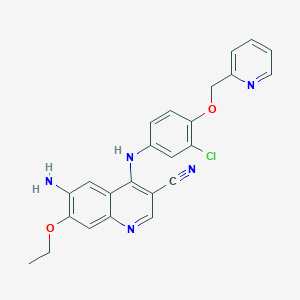![molecular formula C8H13NO2 B150875 (3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole CAS No. 132439-87-3](/img/structure/B150875.png)
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic isoxazole derivative. Isoxazoles are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol is treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which is then cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the isoxazole ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Agriculture: These compounds have shown fungicidal activity against a broad spectrum of plant pathogens.
Chemistry: The unique structure of these compounds makes them interesting subjects for synthetic and mechanistic studies.
作用機序
The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves interactions with various molecular targets. For instance, their fungicidal activity is believed to result from the inhibition of key enzymes in the fungal metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
3H,6H-Thieno[3,4-c]isoxazole: Another bicyclic isoxazole derivative with similar biological activities.
3H,6H-Furo[3,4-c]isoxazol-6-one: A related compound with different substituents, showing varied biological activities.
特性
CAS番号 |
132439-87-3 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-7-6(3-10-8)4-11-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m0/s1 |
InChIキー |
ZIUFTJXKCLNTHW-XPUUQOCRSA-N |
SMILES |
CC(C)C1C2=NOCC2CO1 |
異性体SMILES |
CC(C)[C@H]1C2=NOC[C@@H]2CO1 |
正規SMILES |
CC(C)C1C2=NOCC2CO1 |
同義語 |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


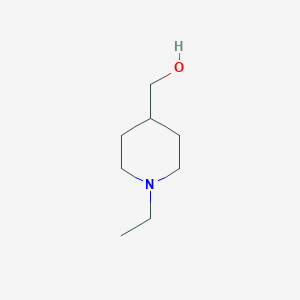
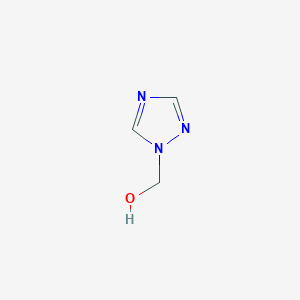
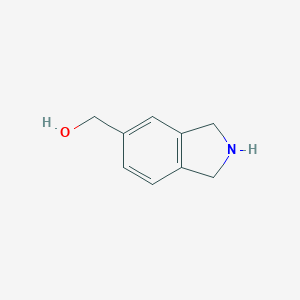
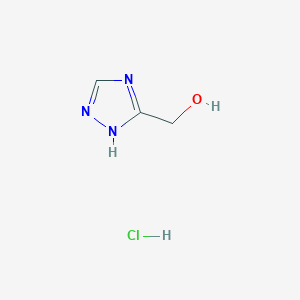
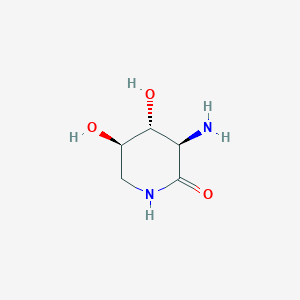
![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
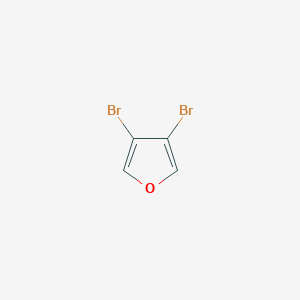
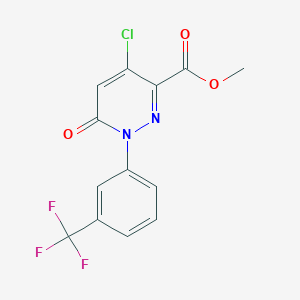
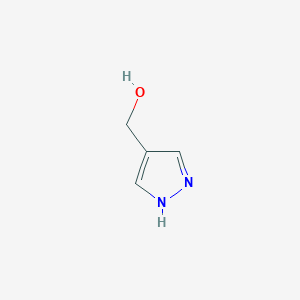
![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)
